molecular formula C20H27NO B14492123 3,5-Di-tert-butyl-4-imino[1,1'-biphenyl]-1(4H)-ol CAS No. 65624-04-6

3,5-Di-tert-butyl-4-imino[1,1'-biphenyl]-1(4H)-ol

Cat. No.: B14492123
CAS No.: 65624-04-6
M. Wt: 297.4 g/mol
InChI Key: HMKUOAWBRSHBGY-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-4-imino[1,1’-biphenyl]-1(4H)-ol is a complex organic compound characterized by its biphenyl structure with tert-butyl groups and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-tert-butyl-4-imino[1,1’-biphenyl]-1(4H)-ol typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with an appropriate amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3,5-Di-tert-butyl-4-imino[1,1’-biphenyl]-1(4H)-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3,5-Di-tert-butyl-4-imino[1,1’-biphenyl]-1(4H)-ol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3,5-Di-tert-butyl-4-imino[1,1’-biphenyl]-1(4H)-ol involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The biphenyl structure allows for π-π interactions with aromatic compounds, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxyanisole: Similar in structure but with a methoxy group instead of an imino group.

    3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Contains a hydroxyl group instead of an imino group.

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Features an aldehyde group instead of an imino group.

Uniqueness

3,5-Di-tert-butyl-4-imino[1,1’-biphenyl]-1(4H)-ol is unique due to its imino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the imino functionality is crucial.

Properties

CAS No.

65624-04-6

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

3,5-ditert-butyl-4-imino-1-phenylcyclohexa-2,5-dien-1-ol

InChI

InChI=1S/C20H27NO/c1-18(2,3)15-12-20(22,14-10-8-7-9-11-14)13-16(17(15)21)19(4,5)6/h7-13,21-22H,1-6H3

InChI Key

HMKUOAWBRSHBGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(C=C(C1=N)C(C)(C)C)(C2=CC=CC=C2)O

Origin of Product

United States

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